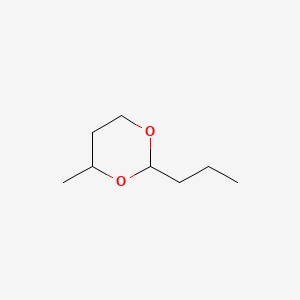

4-Methyl-2-propyl-1,3-dioxane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1745-87-5 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

4-methyl-2-propyl-1,3-dioxane |

InChI |

InChI=1S/C8H16O2/c1-3-4-8-9-6-5-7(2)10-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

XZDDZTGNCUMJHI-UHFFFAOYSA-N |

SMILES |

CCCC1OCCC(O1)C |

Canonical SMILES |

CCCC1OCCC(O1)C |

Appearance |

Solid powder |

Other CAS No. |

1121-97-7 |

Pictograms |

Corrosive; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,3-Dioxane, 4-methyl-2-propyl- |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 2 Propyl 1,3 Dioxane and Analogous 1,3 Dioxanes

Classical Acetalization and Ketalization Protocols for 1,3-Dioxane (B1201747) Ring Formation

The traditional and most straightforward method for synthesizing 1,3-dioxanes is through the direct condensation of a carbonyl compound with a 1,3-diol. This reversible reaction is typically catalyzed by an acid and requires the removal of water to drive the equilibrium towards the product.

The formation of 4-Methyl-2-propyl-1,3-dioxane is achieved through the condensation of butanal (a carbonyl compound) with 1,3-butanediol (B41344) (a 1,3-diol). mdpi.comresearchgate.netgoogle.comnih.gov This reaction serves as a representative example of the general synthesis of 1,3-dioxanes. wikipedia.org In this process, the oxygen from the carbonyl group of butanal reacts with two hydroxyl groups from 1,3-butanediol to form a six-membered ring structure, with the elimination of a water molecule. The propyl group from butanal is situated at the 2-position of the dioxane ring, and the methyl group from 1,3-butanediol is at the 4-position.

The general reaction can be depicted as follows:

RCHO + HO-(CH₂)₃-OH ⇌ R-CH(O₂(CH₂)₃) + H₂O

Where R represents an alkyl or aryl group. For the synthesis of this compound, R is a propyl group, and the 1,3-diol is 1,3-butanediol.

The condensation reaction to form 1,3-dioxanes is almost always facilitated by the presence of an acid catalyst. organic-chemistry.org Both Brønsted and Lewis acids are effective in promoting this reaction. wikipedia.orgthieme-connect.de Brønsted acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), donate a proton to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl groups of the 1,3-diol. nih.govnih.gov

Lewis acids, such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃), function by accepting an electron pair from the carbonyl oxygen, which also enhances the electrophilicity of the carbonyl carbon. nih.govacs.orgopenalex.orgnih.gov The choice of acid catalyst can influence the reaction rate and yield.

A variety of acid catalysts and reaction conditions have been optimized to improve the efficiency of 1,3-dioxane synthesis. Key parameters that are often adjusted include the type and amount of catalyst, temperature, reaction time, and the method of water removal. A common technique for water removal is azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene. organic-chemistry.org

Below is a table summarizing various catalytic systems for the synthesis of 1,3-dioxanes:

| Carbonyl Compound | 1,3-Diol | Catalyst | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Formaldehyde (B43269) | 1,3-propanediol | Brønsted or Lewis Acid | Not specified | Not specified |

| Styrene (B11656) | Formaldehyde | Sulfuric Acid | Not specified | Not specified |

| Various Aldehydes | Allyl alcohol | p-toluenesulfonic acid (PTSA) | Not specified | Good to excellent |

| Ketones | Malonic acid | Boric acid | Room temperature, 30 min | 81 |

The acid-catalyzed formation of a 1,3-dioxane proceeds through a well-established multi-step mechanism. chemistrysteps.comyoutube.comlibretexts.org

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the First Hydroxyl Group: One of the hydroxyl groups of the 1,3-diol acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the other oxygen atoms, forming a good leaving group (water).

Formation of an Oxonium Ion: The lone pair of electrons on the remaining hydroxyl group assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion.

Intramolecular Nucleophilic Attack: The second hydroxyl group of the diol then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

Deprotonation: Finally, a proton is removed from the newly formed ether oxygen, regenerating the acid catalyst and yielding the 1,3-dioxane product.

Acid-Catalyzed Approaches (Brønsted and Lewis Acids)

Modern and Green Chemistry Approaches in 1,3-Dioxane Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods in chemistry. rsc.org This has led to the exploration of "green" approaches for the synthesis of 1,3-dioxanes, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key areas of green chemistry is the use of heterogeneous catalysts. Unlike homogeneous catalysts which are in the same phase as the reactants, heterogeneous catalysts are in a different phase (typically a solid catalyst in a liquid reaction mixture). This offers several advantages, including ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for the catalyst to be recycled and reused. researchgate.net

Several solid acid catalysts have been shown to be effective for the synthesis of 1,3-dioxanes. These include zeolites, clays, and sulfonated resins. rsc.org The use of these catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional homogeneous acid catalysts.

Below is a table summarizing some heterogeneous catalytic systems for 1,3-dioxane synthesis:

| Carbonyl Compound | Olefin/Diol | Catalyst | Reaction Type | Product |

|---|---|---|---|---|

| Paraformaldehyde | Styrene | ZnAlMCM-41 | Prins Cyclization | 4-phenyl-1,3-dioxane |

| Not specified | 1,2-diols | Sulfonated carbocatalyst | Acetalization | Acetal (B89532) |

| Not specified | 1,3-diols | Biomass-derived heterogeneous catalyst | Acetalization | Acetal |

Solvent-Free and Bio-based Solvent Systems

In alignment with the principles of green chemistry, significant efforts have been directed toward minimizing or eliminating the use of hazardous organic solvents. Solvent-free reactions and the use of bio-based solvents represent key advancements in the synthesis of 1,3-dioxanes.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs, enhanced safety, and often, accelerated reaction rates. For the synthesis of 1,3-dioxanes, this approach typically involves the direct reaction of a diol with an aldehyde or ketone, often facilitated by a catalyst. For instance, the upcycling of polyoxymethylene (POM), a polymer of formaldehyde, has been explored as a green alternative to using formaldehyde directly. In a solvent-free system, POM can be catalytically depolymerized in the presence of bio-derived diols to produce cyclic acetals like 1,3-dioxanes, highlighting a strategy that combines waste valorization with solventless synthesis researchgate.net.

Bio-based Solvent Systems: When a solvent is necessary, bio-derived alternatives to traditional fossil-based solvents are preferred. These solvents are sourced from renewable feedstocks like biomass and are often biodegradable, with a lower environmental impact. rsc.orgaalto.fi Prominent examples of bio-based solvents applicable to organic synthesis include:

γ-Valerolactone (GVL): Derived from lignocellulosic biomass, GVL is a versatile polar aprotic solvent that has been successfully used in various chemical transformations. rsc.org

Cyclopentyl methyl ether (CPME): Potentially derived from biomass, CPME has been employed in chemoenzymatic cascades for the synthesis of related dioxolanes, demonstrating its compatibility with both biological and chemical catalysts. nih.govrwth-aachen.de

1,3-Dioxolane (B20135) compounds (DOXs): A novel class of bio-based solvents can be synthesized from bio-sourced components like lactic acid and formaldehyde. rsc.org These solvents, such as 5-methyl-1,3-dioxolan-4-one, exhibit properties similar to conventional polar aprotic solvents and represent a sustainable option for reactions like 1,3-dioxane synthesis. rsc.org

The adoption of these green solvent systems is a critical step toward more sustainable manufacturing processes in the chemical industry. aalto.fi

Microwave-Assisted and Ultrasound-Promoted Syntheses

To enhance reaction efficiency and reduce energy consumption, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of 1,3-dioxanes and other heterocyclic compounds.

Microwave-Assisted Synthesis: Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules, leading to rapid and uniform heating. This technique often results in dramatically shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. rsc.org While conventional heating might require hours for a reaction to complete, microwave-assisted synthesis can often achieve similar or better results in minutes. rsc.org This method has been widely used for various organic transformations, including the synthesis of heterocyclic scaffolds, and can be applied under solvent-free conditions, further enhancing its green credentials. rsc.orgnih.gov

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides mechanical energy that creates, enlarges, and implodes gaseous and vaporous cavities in a liquid—a phenomenon known as acoustic cavitation. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. nih.gov Ultrasound-promoted synthesis is noted for its high energy efficiency and ability to facilitate reactions under mild ambient conditions. nih.govnih.gov It is considered an environmentally friendly method that can lead to higher yields in shorter time frames compared to traditional techniques. nih.gov

| Energy Source | Principle | Key Advantages | Typical Reaction Time |

| Microwave | Dielectric heating | Rapid, uniform heating; reduced side reactions | Minutes |

| Ultrasound | Acoustic cavitation | Enhanced mass transfer; high energy efficiency; mild conditions | Minutes to Hours |

Stereoselective and Asymmetric Synthesis of Chiral 1,3-Dioxanes

The synthesis of chiral 1,3-dioxanes is crucial for accessing optically active 1,3-diols, which are fundamental building blocks for many natural products and pharmaceuticals. acs.orgnih.gov Advanced methodologies now allow for precise control over the stereochemical outcome of the reaction.

Chiral Catalyst-Mediated Enantioselective Approaches

The use of chiral catalysts is a powerful strategy for synthesizing enantioenriched molecules. In the context of 1,3-dioxanes, various catalytic systems have been developed.

Chiral Phosphoric Acids (CPAs): These Brønsted acid catalysts have proven effective in promoting asymmetric cascade reactions. A novel method involves a hemiacetalization/intramolecular oxy-Michael addition cascade catalyzed by a CPA to construct chiral 1,3-dioxanes with high enantioselectivity. rsc.org This approach can also be used for the kinetic resolution of racemic secondary alcohols to yield syn-1,3-diol frameworks protected as dioxanes. researchgate.net

Chiral Imino-imidodiphosphates (iIDPs): Confined iIDP Brønsted acid catalysts have enabled the first catalytic asymmetric intermolecular Prins reaction between aryl olefins and formaldehyde. This reaction produces diverse 1,3-dioxanes in good yields and with excellent enantioselectivities. acs.org

Bifunctional Organocatalysts: Organocatalysts that possess both a Brønsted acid and a Lewis base functionality can effectively control the stereochemistry in cascade reactions. These catalysts have been used to achieve high enantio- and diastereoselectivities in the formation of syn-1,3-dioxanes. acs.org

| Catalyst Type | Reaction | Key Features | Reference |

| Chiral Phosphoric Acid (CPA) | Hemiacetalization/oxy-Michael addition | Forms optically active 1,3-polyol motifs | rsc.org |

| Confined Imino-imidodiphosphate (iIDP) | Intermolecular Prins Reaction | High enantioselectivity for aryl olefins | acs.org |

| Chiral Bifunctional Organocatalyst | Dynamic Kinetic Resolution Cascade | Simultaneous construction of two stereogenic centers | acs.org |

Chemoenzymatic Synthetic Routes to Enantioenriched 1,3-Dioxanes

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical reactions. This strategy is particularly effective for producing complex chiral molecules. A typical route to enantioenriched 1,3-dioxanes (or related dioxolanes) involves a two-stage process:

Enzymatic Cascade: An initial enzymatic step is used to create a chiral diol from a simple starting material. For example, a two-step enzyme cascade can convert aliphatic aldehydes into chiral diols with high stereoselectivity. nih.govrwth-aachen.de

Chemical Acetalization: The resulting enantioenriched diol is then reacted with an aldehyde or ketone using a chemical catalyst to form the final chiral 1,3-dioxane. This step can be performed in the same solvent as the enzymatic reaction, such as the bio-based CPME, to create an efficient, fully integrated cascade process. nih.govrwth-aachen.de

This hybrid bio- and chemocatalysis approach provides access to highly stereoselective products from renewable resources. nih.govrwth-aachen.de

Diastereoselective Control in 1,3-Dioxane Formation

When multiple stereocenters are formed during the synthesis of a 1,3-dioxane, controlling the relative stereochemistry (diastereoselectivity) is essential. The six-membered 1,3-dioxane ring preferentially adopts a chair conformation, and the thermodynamic stability of substituents dictates the diastereomeric outcome. thieme-connect.de Equatorial positions are generally favored for bulky substituents to minimize steric interactions. thieme-connect.de

Specific strategies to achieve high diastereoselectivity include:

Substrate Control: The inherent stereochemistry of the starting materials (the diol and the carbonyl compound) can direct the formation of a specific diastereomer.

Catalyst Control: As seen with bifunctional organocatalysts, the catalyst can create a chiral environment that favors the formation of one diastereomer over others. acs.org

Intramolecular Reactions: Diastereoselectivity can be effectively controlled in intramolecular cyclizations, such as an oxa-Michael reaction, to form highly substituted 1,3-dioxanes. researchgate.netresearchgate.net For example, a highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes has been achieved through an addition/oxa-Michael sequence. researchgate.net

Prins Reaction in the Construction of 1,3-Dioxane Skeletons

The Prins reaction is a powerful C-C and C-O bond-forming reaction that constructs the 1,3-dioxane skeleton through the acid-catalyzed electrophilic addition of an aldehyde to an alkene. wikipedia.org The outcome of the reaction is highly dependent on the reaction conditions. Specifically, the formation of a 1,3-dioxane is favored when an excess of the aldehyde (often formaldehyde) is used at low temperatures in the absence of water. wikipedia.org

The reaction proceeds through a protonated aldehyde, which acts as an electrophile and adds to the alkene to form a carbocation intermediate. This intermediate is then trapped by a second molecule of the aldehyde, followed by ring closure to yield the 1,3-dioxane. wikipedia.org

Modern variations of the Prins reaction employ a range of catalysts to improve efficiency and selectivity:

Solid Acid Catalysts: Reusable and environmentally friendly catalysts like ZnAlMCM-41 have been used for the Prins cyclization of olefins to produce 1,3-dioxanes with high selectivity. rsc.org

Ion-Exchange Resins: These serve as simple, recyclable catalysts suitable for clean illustrations of the Prins reaction. acs.org

Catalytic Iodine: In combination with bis(trifluoromethanesulfonyl)imide salts, catalytic iodine can effect an asymmetric Prins reaction, allowing for the stereoselective synthesis of 1,3-dioxanes. thieme-connect.com

Chiral Brønsted Acids: As mentioned previously, confined chiral acids can catalyze a highly enantioselective intermolecular Prins reaction, demonstrating the versatility of this transformation in asymmetric synthesis. acs.org

Catalytic Asymmetric Intermolecular Prins Reaction

A significant advancement in the synthesis of 1,3-dioxanes is the catalytic asymmetric intermolecular Prins reaction. This reaction involves the acid-catalyzed addition of an aldehyde to an alkene. organic-chemistry.org Recently, a highly enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde has been developed using confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts. nih.govorganic-chemistry.orgresearchgate.net This method allows for the formation of diverse 1,3-dioxanes in good yields and with excellent enantioselectivities. nih.govacs.org

The reaction is selective for aryl olefins, with alkyl-substituted alkenes being generally unreactive under the optimized conditions. nih.govacs.org The resulting enantioenriched 1,3-dioxanes are valuable synthetic building blocks that can be converted into optically active 1,3-diols. organic-chemistry.orgresearchgate.net Isotope labeling experiments and computational studies suggest that the transformation proceeds through a concerted, highly asynchronous mechanism involving the addition of the olefin to a formaldehyde oligomer. nih.govacs.org

| Catalyst | Substrate | Product | Yield | Enantiomeric Ratio (er) |

| (S,S)-iIDP | Styrene | 4-Phenyl-1,3-dioxane | 90% | 95.5:4.5 |

| Confined imino-imidodiphosphate (iIDP) 4a | Styrene | 4-Phenyl-1,3-dioxane | Trace | 91:9 |

This table presents data on the catalytic asymmetric intermolecular Prins reaction for the synthesis of 1,3-dioxanes. nih.govresearchgate.net

Mechanistic Pathways of Prins Cyclization to 1,3-Dioxanes

The Prins reaction's key step is the nucleophilic attack of the alkene on the activated carbonyl group, which forms a γ-hydroxycarbenium ion. researchgate.net The fate of this reactive intermediate is dependent on the specific reaction conditions, potentially leading to unsaturated alcohols, 1,3-diols, or their derivatives. researchgate.net

In the context of 1,3-dioxane synthesis from olefins and formaldehyde, the reaction mechanism is thought to be a concerted and highly asynchronous process, rather than a stepwise pathway involving a benzyl (B1604629) cation intermediate. organic-chemistry.org Mesoporous solid acid catalysts like ZnAlMCM-41 have been shown to be effective and reusable for the Prins cyclization of styrene with paraformaldehyde to produce 4-phenyl-1,3-dioxane. rsc.org The reaction involves the interaction of a homoallylic alcohol with a carbonyl compound in the presence of an acid catalyst, leading to an oxocarbenium ion intermediate. This intermediate then undergoes π-cation cyclization. researchgate.net

Synthesis of Specialized 1,3-Dioxane Derivatives

The versatility of the 1,3-dioxane scaffold allows for the synthesis of a wide range of specialized derivatives with unique properties and potential applications.

Chiral Brominated 1,3-Dioxane Derivatives

New chiral brominated 1,3-dioxane derivatives have been synthesized and their stereochemistry investigated using NMR methods. researchgate.net The synthesis involves the reaction of a 1,3-dioxane compound with bromine in a solvent like diethyl ether or dichloromethane (B109758) at low temperatures. researchgate.net These studies have revealed anancomeric structures and the diastereotopicity of homomorphic groups. researchgate.net For instance, in 2-alkyl-2-aryl-1,3-dioxane derivatives, the aromatic group typically shows an axial orientation. researchgate.net

| Starting Material | Product | Yield | Melting Point (°C) |

| 2-Benzyl-5,5-dimethyl-1,3-dioxane | 2-α-Bromobenzyl-5,5-dimethyl-1,3-dioxane | 63% | 63-64 |

| 2-Benzyl-2-phenyl-5,5-dimethyl-1,3-dioxane | 2-α-Bromobenzyl-5,5-dimethyl-2-phenyl-1,3-dioxane | 59.5% | 96-98 |

This table provides examples of the synthesis of chiral brominated 1,3-dioxane derivatives. researchgate.net

Aminoalkyl-Substituted 1,3-Dioxanes

Aminoalkyl-substituted 1,3-dioxanes have been synthesized as potent NMDA and σ receptor antagonists. nih.gov The synthesis of aminoethyl-1,3-dioxanes can be achieved through transacetalization of various acetals with pentane-1,3,5-triol, followed by activation of the hydroxyl group and nucleophilic substitution. nih.govresearchgate.net The corresponding 3-aminopropyl derivatives are prepared by substitution with KCN and subsequent reduction with LiAlH4. nih.govresearchgate.net

1,3-Dioxane-4,6-dione (B14002328) Systems and their Derivatives

1,3-Dioxane-4,6-diones, including derivatives of Meldrum's acid, are important intermediates in organic synthesis. heteroletters.orgrcsi.science They can be synthesized by reacting malonic acid with ketones in the presence of a catalyst like boric acid and a condensing agent such as acetic anhydride. heteroletters.org This method offers mild reaction conditions and high yields. heteroletters.org Another approach involves the Knoevenagel condensation and Michael addition of aromatic aldehydes and 1,3-dioxane-4,6-dione, which can be catalyzed by various bases or conducted in green solvents like gluconic acid aqueous solution. clockss.org

| Reactants | Catalyst/Solvent | Product |

| Malonic acid, Acetone | Boric acid, Acetic anhydride | 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) |

| Benzaldehyde, 2,2-pentylidene-1,3-dioxane-4,6-dione | Gluconic acid aqueous solution | 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivative |

| Veratraldehyde, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | Formic acid, Triethylamine | 5-(3,4-Dimethoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

This table summarizes different synthetic routes to 1,3-dioxane-4,6-dione systems. heteroletters.orgclockss.orggoogle.com

Conformational Analysis and Stereochemical Elucidation of 4 Methyl 2 Propyl 1,3 Dioxane and 1,3 Dioxanes

Fundamental Principles of 1,3-Dioxane (B1201747) Conformation

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, serves as a cornerstone for understanding the conformational behavior of more complex derivatives. Its structure is analogous to cyclohexane (B81311) but with distinct geometric and electronic properties introduced by the heteroatoms.

Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. thieme-connect.de This chair form is more stable than other possible conformations, such as the boat or twist-boat. Quantum-chemical calculations have shown that the global minimum on the potential energy surface of 1,3-dioxane and its simple alkyl derivatives corresponds to the chair conformer. researchgate.netresearchgate.net Other conformations, like the 1,4-twist and 2,5-twist, represent local energy minima, while half-chair and sofa forms are typically transition states on the potential energy surface. researchgate.net

The chair conformation is not static; it undergoes a rapid process of ring inversion, where one chair form converts into another. In this process, axial substituents become equatorial, and equatorial substituents become axial. scribd.com This inversion must pass through higher-energy transition states, creating an energy barrier. For the parent 1,3-dioxane, this barrier is influenced by torsional strain. rsc.org Studies on various 1,3-dioxane derivatives have shown that the barrier to ring inversion is not significantly affected by the type of substituent present, suggesting the primary contribution is the strain within the ring itself during the flip. rsc.org The free energy of activation for the chair-to-twist conformation in 1,3-dioxane has been calculated to be around 9.7 kcal/mol.

The preference for substituents to occupy the equatorial position in a chair conformation is largely due to the avoidance of steric strain from 1,3-diaxial interactions. These are repulsive van der Waals interactions that occur between an axial substituent and the other two axial atoms (usually hydrogens) located on the same side of the ring, two carbons away. thieme-connect.de These interactions are more significant in 1,3-dioxanes compared to cyclohexanes because the C-O bonds are shorter than C-C bonds, bringing the axial substituents at C-2, C-4, and C-6 closer together. thieme-connect.de

In addition to steric effects, stereoelectronic effects play a crucial role in the conformation of 1,3-dioxanes. The most notable of these is the anomeric effect. The anomeric effect is the thermodynamic preference for an electronegative substituent at the C-2 position (the carbon atom between the two oxygens) to occupy the axial position, despite the potential for steric hindrance. This stabilization arises from a hyperconjugative interaction, specifically the overlap of a lone pair (n) orbital of a ring oxygen with the adjacent anti-bonding (σ) orbital of the axial C-substituent bond (nO → σC-X). This interaction is geometrically optimal when the substituent is axial. An exception is made for 2-alkoxy-1,3-dioxanes, where the axial position for the alkoxy group is stabilized by this effect. thieme-connect.de

Influence of Substituents on Conformational Equilibrium

The introduction of substituents onto the 1,3-dioxane ring significantly influences the equilibrium between the two chair conformers. The size and electronic nature of the substituent, as well as its position on the ring, dictate the energetic preference for either the axial or equatorial orientation.

Substituents at any position on the 1,3-dioxane ring will generally favor the equatorial orientation to minimize 1,3-diaxial steric interactions.

C-2 Position: A substituent at the C-2 position will have diaxial interactions with the axial hydrogens at C-4 and C-6. Due to the shorter C-O bonds, these interactions are particularly pronounced. thieme-connect.de Consequently, alkyl and aryl groups at C-2 have a strong preference for the equatorial position.

C-4 Position: An axial substituent at the C-4 position interacts with the axial hydrogen at C-2 and the axial hydrogen at C-6. For a compound like 4-Methyl-2-propyl-1,3-dioxane, both the methyl group at C-4 and the propyl group at C-2 will strongly prefer to be in the equatorial position to avoid these destabilizing interactions.

C-5 Position: An axial substituent at C-5 interacts with the axial protons on the oxygen atoms' lone pairs, which is generally less sterically demanding than interactions with axial C-H bonds. However, large groups still prefer the equatorial position. Interestingly, studies on 5-phenyl-1,3-dioxanes have revealed that an axial phenyl group can be stabilized by a nonclassical C-H···O hydrogen bond with the ring's oxygen atoms, which can, in some cases, make the axial position more favorable. nih.gov

The energetic cost of a substituent being in the axial position versus the equatorial position is quantified by its conformational free energy, commonly known as the A-value (ΔG° = Gaxial - Gequatorial). wikipedia.org A positive A-value indicates a preference for the equatorial position. These values are crucial for predicting the most stable conformer of a substituted ring. wikipedia.org

While A-values are most extensively tabulated for cyclohexane, the principles apply to 1,3-dioxane, though the values can differ due to the different bond lengths and angles. Generally, the larger the substituent, the larger its A-value and the greater the steric strain it experiences in the axial position. For the substituents in this compound, the A-values in cyclohexane provide a useful estimate of their steric demands.

Table 1: Selected A-values for Substituents on a Cyclohexane Ring Note: These values are for cyclohexane and serve as an approximation for the steric effects in 1,3-dioxane.

| Substituent | A-value (kcal/mol) |

| Methyl (-CH₃) | 1.74 |

| Ethyl (-CH₂CH₃) | 1.75 |

| Propyl (-CH₂CH₂CH₃) | 2.1 |

| Isopropyl (-CH(CH₃)₂) | 2.21 |

The A-value for a propyl group is approximately 2.1 kcal/mol, which is significantly higher than zero, indicating a strong preference for the equatorial position. Similarly, the methyl group's A-value of 1.74 kcal/mol also shows a clear equatorial preference.

Stereoisomerism and Chirality in this compound Systems

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is a carbon atom bonded to four different groups, known as a chiral center.

The this compound molecule possesses two such chiral centers:

C-4: This carbon is attached to a hydrogen, a methyl group, the C-5 methylene (B1212753) group, and the O-3 oxygen atom.

C-2: This carbon is attached to a hydrogen, a propyl group, the O-1 oxygen atom, and the O-3 oxygen atom.

For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2n. Therefore, for this compound (n=2), there is a maximum of 22 = 4 possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. The relationship between the substituents on the ring (in this case, the methyl group at C-4 and the propyl group at C-2) can be described as cis (on the same side of the ring) or trans (on opposite sides).

Cis Isomers: In the most stable chair conformation, both the C-2 propyl group and the C-4 methyl group are in the equatorial position. This corresponds to the cis configuration. The mirror image of the (2R, 4R)-cis isomer would be the (2S, 4S)-cis isomer. These two molecules are a pair of enantiomers.

Trans Isomers: In the trans configuration, one substituent is axial and the other is equatorial in the most stable chair. Given the A-values, the conformer with the larger propyl group in the equatorial position and the smaller methyl group in the axial position would be more stable than the reverse. The (2R, 4S)-trans isomer and its mirror image, the (2S, 4R)-trans isomer, form the second pair of enantiomers.

The relationships between these four isomers are as follows:

(2R, 4R) and (2S, 4S) are enantiomers.

(2R, 4S) and (2S, 4R) are enantiomers.

Any cis isomer is a diastereomer of any trans isomer (e.g., (2R, 4R) and (2R, 4S) are diastereomers).

Cis/Trans Isomerism and Diastereotopicity

Cis/trans isomerism, also known as geometric isomerism, is a key feature of substituted 1,3-dioxanes. wikipedia.org This form of stereoisomerism arises from the restricted rotation around the C-C and C-O bonds within the ring structure, leading to different spatial arrangements of substituents. libretexts.org In the context of this compound, the substituents at the C2 (propyl group) and C4 (methyl group) positions can be on the same side of the ring's plane (cis) or on opposite sides (trans). wikipedia.org

The thermodynamic stability of these isomers is influenced by the conformational preferences of the substituents. Generally, substituents on a six-membered ring prefer an equatorial orientation to avoid steric strain from 1,3-diaxial interactions. thieme-connect.de For 2,4-disubstituted 1,3-dioxanes, the trans isomer, where both the C2 and C4 substituents can occupy equatorial positions, is typically the more stable conformer. In the cis isomer, one substituent must adopt a less favorable axial position. The equilibrium between cis and trans isomers can be used to determine the conformational free energy (A-value) of the substituents. researchgate.net

Diastereotopicity is another important stereochemical concept in molecules like this compound. Protons (or other groups) are considered diastereotopic if their replacement by another group leads to the formation of diastereomers. masterorganicchemistry.com In the 1,3-dioxane ring, the axial and equatorial protons at a given methylene carbon (e.g., C5 and C6) are diastereotopic. For instance, in this compound, the two protons at C5 are diastereotopic due to the presence of a chiral center at C4. Similarly, the two protons at the C6 position are diastereotopic. This non-equivalence results in distinct signals in NMR spectroscopy, often with different chemical shifts and coupling constants, providing valuable information about the molecule's conformation.

Determination of Absolute Configuration through Chiral Derivatization

Determining the absolute configuration of chiral centers is crucial in stereochemistry. While methods like X-ray crystallography are definitive, they require a suitable single crystal, which is not always obtainable. spark904.nl An alternative approach is the use of chiral derivatizing agents (CDAs) in conjunction with spectroscopic methods like NMR. researchgate.net

For 1,3-dioxanes, which are often formed from chiral 1,3-diols, this method can be applied to elucidate the stereochemistry of the original diol. A reported method involves reacting a chiral 1,3-diol with a chiral aldehyde of a known configuration, such as a binaphthyl aldehyde, to form a diastereomeric 1,3-dioxane. thieme-connect.de The resulting dioxane adopts a single, preferred conformation due to steric and electronic interactions. thieme-connect.de By analyzing the nuclear Overhauser effect (NOE) correlations in the NMR spectrum of this new derivative, it is possible to deduce the relative stereochemistry, and since the configuration of the chiral derivatizing agent is known, the absolute configuration of the original 1,3-diol can be determined. thieme-connect.de This principle can be extended to determine the absolute configuration of chiral centers within the 1,3-dioxane ring itself by reacting the molecule with a suitable chiral reagent to create diastereomers that can be distinguished spectroscopically.

Computational and Theoretical Studies of 1,3-Dioxane Conformations

Computational chemistry provides powerful tools for investigating the conformational landscapes of cyclic molecules like 1,3-dioxanes. These methods allow for the calculation of structures, energies, and interconversion pathways of different conformers.

Quantum-Chemical Calculations of Potential Energy Surfaces

Quantum-chemical calculations, using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), are widely employed to map the potential energy surface (PES) of 1,3-dioxanes. researchgate.netresearchgate.net The PES reveals the relative energies of various conformations (minima) and the energy barriers of the transition states that connect them.

For the parent 1,3-dioxane, the chair conformer is significantly more stable than flexible forms like the 2,5-twist and 1,4-twist conformers. scispace.com Studies on substituted 1,3-dioxanes, including 4-methyl-1,3-dioxane, have shown that the potential energy surface contains a principal minimum corresponding to the equatorial chair conformer (Ke) and local minima for the axial chair conformer (Ka) and various flexible forms. researchgate.netresearchgate.net The chair-to-chair interconversion can proceed through different pathways involving these higher-energy twist intermediates. researchgate.net

The energy difference between the chair and twist conformers, as well as the activation barriers for interconversion, can be quantified. For example, ab initio and DFT calculations have estimated the energy difference between the chair and 2,5-twist conformers of 1,3-dioxane to be in the range of 4.7-5.2 kcal/mol. scispace.com The presence of substituents alters the energies of the conformers and the barriers between them.

| Conformer | Relative Energy (HF/6-31G(d)) scispace.com | Relative Energy (DFT/B3LYP) scispace.com | Relative Free Energy (ΔG) at 298K (MP2) researchgate.net |

|---|---|---|---|

| Chair | 0.00 | 0.00 | 0.00 |

| 2,5-Twist | 4.67 ± 0.31 | 5.19 ± 0.8 | 4.85 ± 0.08 |

| 1,4-Twist | 6.03 ± 0.43 | 6.19 ± 0.8 | - |

Molecular Dynamics Simulations and Conformational Searching

While quantum-chemical calculations are excellent for stationary points on the PES, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the atomic motions of a system, allowing for the exploration of different conformations and the transitions between them at a given temperature. researchgate.net

Reaction Mechanisms and Chemical Reactivity of 1,3 Dioxane Derivatives

Ring-Opening Reactions of 1,3-Dioxanes

The stability of the 1,3-dioxane (B1201747) ring is highly dependent on the reaction environment. The presence of acid catalysts, whether Brønsted or Lewis acids, can initiate ring cleavage through several mechanistic pathways.

Acid-Catalyzed Hydrolysis and Cleavage Mechanisms

The acid-catalyzed hydrolysis of 1,3-dioxanes is a fundamental reaction that leads to the cleavage of the acetal (B89532) linkage to regenerate the parent carbonyl compound and 1,3-diol. thieme-connect.deorganic-chemistry.org This process is initiated by the protonation of one of the oxygen atoms in the dioxane ring, typically by a Brønsted acid. This is followed by the formation of an oxocarbenium ion intermediate. The stability of this intermediate is a key factor in the reaction rate.

The general mechanism proceeds as follows:

Protonation: An oxygen atom of the 1,3-dioxane ring is protonated by an acid catalyst.

Ring Opening: The protonated ring opens to form a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: Loss of a proton from the resulting intermediate yields a hemiacetal.

Final Cleavage: The hemiacetal further hydrolyzes to yield the original aldehyde or ketone and the 1,3-diol.

The rate of hydrolysis can be influenced by the substituents on the dioxane ring. Electron-donating groups at the C2 position can stabilize the oxocarbenium ion, thus accelerating the reaction, while electron-withdrawing groups have the opposite effect. For instance, studies on the hydrolysis of various cyclic acetals have shown that the stability of the ring is influenced by its size, with 1,3-dioxanes generally being more stable than their five-membered 1,3-dioxolane (B20135) counterparts under acidic conditions. cdnsciencepub.com

Lewis Acid-Catalyzed Hydrogenolysis and Reductive Cleavage

In the presence of a Lewis acid and a hydride source, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), 1,3-dioxanes undergo reductive cleavage to yield hydroxy ethers. thieme-connect.decdnsciencepub.com This reaction provides a valuable synthetic route for the selective modification of protected diols.

The mechanism is believed to involve the formation of an oxocarbenium ion, similar to acid-catalyzed hydrolysis. cdnsciencepub.com The Lewis acid coordinates to one of the oxygen atoms, facilitating ring opening to form the key intermediate. A subsequent hydride attack on the carbocation leads to the cleaved product.

Key reagents and their characteristics in reductive cleavage are summarized below:

| Reagent Combination | Key Features | Typical Products |

| LiAlH₄-AlCl₃ | A powerful reducing system that readily cleaves both 1,3-dioxolanes and 1,3-dioxanes. cdnsciencepub.com | Hydroxy ethers |

| DIBAL-H | A commonly used reagent for the regioselective reductive cleavage of benzylidene acetals. thieme-connect.de | Primary or secondary alcohols depending on the substitution pattern. |

| Triethylsilane (TESH) with Colloidal Nickel or ZnCl₂ | Effective for the reductive cleavage of 2-unsubstituted 1,3-dioxanes. thieme-connect.de | Monomethylated 1,3-diols (as their silyl (B83357) ethers). |

Research has shown that the rate of reductive cleavage is slower for 1,3-dioxanes compared to 1,3-dioxolanes, a difference attributed to the greater ease of forming the coplanar oxocarbonium ion intermediate from the five-membered ring. cdnsciencepub.comcdnsciencepub.com The regioselectivity of the cleavage can be controlled by the substitution pattern on the dioxane ring and the choice of reagents. researchgate.net For example, with DIBAL-H, the presence of bulky protecting groups can direct the cleavage to the less hindered site. thieme-connect.de

Enzymatic Ring Cleavage Pathways

While acid and metal-catalyzed reactions are common, enzymatic pathways for the cleavage of cyclic ethers also exist, primarily in the context of biodegradation and metabolic processes. Enzymes such as dioxygenases are known to catalyze the cleavage of C=C double bonds within cyclic structures, often incorporating molecular oxygen. nih.gov Although specific research on the enzymatic cleavage of 4-Methyl-2-propyl-1,3-dioxane is not widely documented, the general principles of enzymatic degradation of related compounds are relevant.

For instance, heme-dependent dioxygenases like tryptophan 2,3-dioxygenase cleave the pyrrole (B145914) ring of tryptophan by incorporating both atoms of molecular oxygen. nih.gov The mechanism often involves the formation of radical intermediates. While these enzymes typically act on aromatic rings, the broader class of oxygenases demonstrates the potential for biocatalytic cleavage of cyclic ethers. nih.govrsc.org

Polymerization of 1,3-Dioxanes and Related Cyclic Acetals

1,3-Dioxane and its derivatives can undergo ring-opening polymerization to form polyacetals. The mechanism of this polymerization is highly dependent on the type of initiator used.

Cationic Ring-Opening Polymerization (CROP) Mechanisms

Cationic ring-opening polymerization (CROP) is the most common method for polymerizing cyclic acetals like 1,3-dioxanes. nih.govresearchgate.netrsc.org This process is typically initiated by strong protonic acids (e.g., triflic acid) or Lewis acids. nih.govacs.org The polymerization can proceed through two main mechanisms: the Activated Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. nih.gov

In the ACE mechanism , the growing polymer chain has a charged active center. nih.gov A significant challenge with this mechanism is the propensity for cyclization, where the active chain end reacts intramolecularly, leading to the formation of cyclic oligomers and broadening the molecular weight distribution of the polymer. nih.govresearchgate.netrsc.org

The AM mechanism , which occurs in the presence of a diol, offers a way to mitigate cyclization. nih.gov In this pathway, the monomer is activated by the initiator, and the growing chain has a hydroxyl group at its end. The hydroxyl groups are more nucleophilic towards the activated monomer than the ether groups within the polymer chain, which significantly hinders the backbiting reactions that lead to cyclization. nih.gov

The reactivity of cyclic acetals in CROP is influenced by their ring size. For example, 1,3-dioxane has been shown to be inert under certain conditions where five-membered (1,3-dioxolane) and seven-membered (1,3-dioxepane) cyclic acetals polymerize. acs.org However, by tuning the molecular structure, such as moving from the five-membered 1,3-dioxolane to the six-membered 1,3-dioxane, polymers with enhanced properties like superior oxidation stability can be achieved. rsc.org

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization of 1,3-dioxanes is less common than cationic polymerization. This is because the acetal linkage is generally stable to basic conditions. However, the presence of specific activating groups on the ring can make it susceptible to nucleophilic attack by anionic initiators. While detailed studies on the anionic polymerization of this compound are limited, the general principles suggest that strong bases or organometallic compounds would be required to initiate such a reaction. The mechanism would likely involve nucleophilic attack at one of the carbon atoms adjacent to the ring oxygens, leading to ring cleavage and propagation.

Radical Ring-Opening Polymerization

Radical ring-opening polymerization (rROP) presents a powerful method for synthesizing polymers with heteroatoms integrated into the main chain, combining the advantages of ring-opening and radical polymerization techniques. researchgate.net This process is particularly relevant for unsaturated 1,3-dioxane derivatives, such as 2-methylene-1,3-dioxanes.

The polymerization of these monomers proceeds via a competitive mechanism involving two potential pathways for the radical intermediate: direct addition polymerization across the exocyclic double bond (vinyl addition) or fragmentation of the dioxane ring followed by polymerization (ring-opening). elsevierpure.com The outcome of the reaction is highly dependent on the stability of the radical intermediates formed and the steric environment of the monomer. researchgate.net

For instance, the radical polymerization of 2-methylene-1,3-dioxane results in a polymer with more than 50% of its units formed through ring-opening. elsevierpure.com This process yields a polyester (B1180765) structure due to the cleavage of an ester linkage within the dioxane ring. The driving force for the ring-opening is the formation of a more stable, open-chain radical compared to the initial cyclic radical. researchgate.net

The substitution pattern on the dioxane ring significantly influences the extent of ring-opening. Studies on related 2-methylene-1,3-dioxolanes (five-membered rings) and their fluorinated analogues demonstrate that substituents can alter the reaction pathway. For example, while 2-methylene-1,3-dioxolane (B1600948) undergoes up to 50% ring-opening at 60°C, its fluorinated counterpart, 2-difluoromethylene-1,3-dioxolane, yields only the vinyl addition product. elsevierpure.com However, introducing a methyl group at the C4 position (2-difluoromethylene-4-methyl-1,3-dioxolane) reintroduces ring-opening, which accounts for 28% of the product at 60°C. elsevierpure.com This suggests that for a substrate like this compound, if transformed into its 2-methylene analogue, both the 4-methyl and the C2-substituent (which would be replaced by the methylene (B1212753) group) would play a crucial role in the delicate balance between vinyl polymerization and radical ring-opening.

Table 1: Influence of Monomer Structure on Polymerization Pathway

| Monomer | Polymerization Type | Percentage of Ring-Opening | Reference |

|---|---|---|---|

| 2-methylene-1,3-dioxane | Radical | >50% | elsevierpure.com |

| 2-difluoromethylene-1,3-dioxane | Radical | 22% | elsevierpure.com |

| 2-methylene-1,3-dioxolane | Radical | ~50% (at 60°C) | elsevierpure.com |

| 2-difluoromethylene-1,3-dioxolane | Radical | 0% (Vinyl Addition Only) | elsevierpure.com |

Substitution and Functionalization Reactions on the 1,3-Dioxane Ring

Beyond its role as a protecting group, the 1,3-dioxane ring can be a scaffold for further chemical modification. These transformations can involve selective reactions at different positions on the ring or proceed through reactive intermediates like enolates.

Selective Functionalization at Different Ring Positions

Achieving regioselectivity in the functionalization of the 1,3-dioxane ring is a significant challenge that has been addressed through various synthetic strategies. The inherent chemical differences of the carbon atoms—C2 being an acetal carbon, C4 and C6 being secondary carbons bonded to oxygen, and C5 being a methylene carbon—allow for selective transformations.

Direct functionalization on a molecule containing a 1,3-dioxane moiety, without altering the ring itself, has also been demonstrated. For instance, the direct fluorination of a 3,5-disubstituted isoxazole (B147169) bearing a 1,3-dioxane group at the C5 position was achieved using N-fluorobenzenesulfonimide (NFSI). academie-sciences.fr This reaction selectively introduced a fluorine atom onto the isoxazole ring while leaving the dioxane acetal intact, which could later be deprotected to reveal an aldehyde for further functionalization. academie-sciences.fr This illustrates the stability of the dioxane ring under specific, non-acidic reaction conditions, allowing it to serve as a stable directing group or masked functional group during modifications elsewhere in the molecule.

Reactions of Enolate Intermediates

The formation of enolates from 1,3-dioxane derivatives provides a pathway to a wide range of functionalized structures. This chemistry is most pronounced in 1,3-dioxane-4,6-dione (B14002328) systems, commonly known as Meldrum's acid and its derivatives. The two carbonyl groups flanking the C5 position render the C5 protons exceptionally acidic (pKa ≈ 4.97), facilitating easy deprotonation to form a stable enolate. masterorganicchemistry.com

This enolate is a versatile nucleophile that readily participates in various carbon-carbon bond-forming reactions. ucsb.edulibretexts.org It can be alkylated, acylated, and used as a nucleophile in Michael additions and Knoevenagel condensations.

For example, 5-substituted 2,2-dimethyl-1,3-dioxane-4,6-diones can be prepared by reacting the enolate of Meldrum's acid with electrophiles. A common synthetic route involves the Knoevenagel condensation of Meldrum's acid with an aldehyde or ketone, followed by reduction of the resulting unsaturated double bond. google.com The intermediate, an alkylidene derivative, can be reduced using various methods, such as catalytic hydrogenation or with sodium borohydride, to yield the 5-monosubstituted product. google.com

Table 2: Representative Reactions of 1,3-Dioxane-4,6-dione Enolates

| Reactant 1 (Dioxane Derivative) | Reactant 2 (Electrophile) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Meldrum's acid | Aldehyde/Ketone | Knoevenagel Condensation | 5-Alkylidene-1,3-dioxane-4,6-dione | google.com |

| 5-Alkylidene-1,3-dioxane-4,6-dione | Sodium Borohydride | Reduction (Conjugate Addition) | 5-Alkyl-1,3-dioxane-4,6-dione | google.com |

| β-Keto Ester Enolate | Alkyl Halide | SN2 Alkylation | α-Alkylated β-Keto Ester | masterorganicchemistry.com |

This reactivity allows the C5 position of the dioxane-dione ring to be functionalized with a wide array of substituents, demonstrating the synthetic utility of these enolate intermediates.

Spectroscopic Characterization Methodologies for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms. For 4-Methyl-2-propyl-1,3-dioxane, which exists as cis and trans stereoisomers, NMR is particularly crucial for stereochemical assignment and conformational studies.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring protons. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the coupling constants (J) reveal the connectivity between adjacent protons.

Due to the presence of a chiral center at C4, the protons of the methylene (B1212753) groups in the dioxane ring (at C5 and C6) and the propyl group are diastereotopic, leading to more complex splitting patterns. The chair conformation of the 1,3-dioxane (B1201747) ring further differentiates the axial and equatorial protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-2 (acetal proton) | 4.5 - 5.0 | Triplet (t) | J = ~5 Hz |

| H-4 (methine proton) | 3.5 - 4.2 | Multiplet (m) | |

| H-5 (axial) | ~1.3 | Multiplet (m) | |

| H-5 (equatorial) | ~1.8 | Multiplet (m) | |

| H-6 (axial) | 3.4 - 3.8 | Multiplet (m) | |

| H-6 (equatorial) | 3.9 - 4.3 | Multiplet (m) | |

| Propyl-CH₂ (α) | 1.4 - 1.7 | Multiplet (m) | |

| Propyl-CH₂ (β) | 1.3 - 1.5 | Multiplet (m) | |

| Propyl-CH₃ (γ) | 0.8 - 1.0 | Triplet (t) | J = ~7 Hz |

| 4-Methyl-CH₃ | 1.1 - 1.3 | Doublet (d) | J = ~6-7 Hz |

Note: The expected values are based on typical ranges for substituted 1,3-dioxanes and may vary depending on the solvent and the specific stereoisomer.

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule. The chemical shifts are sensitive to the local electronic and steric environment, making this technique invaluable for distinguishing between stereoisomers. The orientation of the substituents at C2 and C4 (cis or trans) influences the chemical shifts of the ring carbons due to steric compression effects (γ-gauche effect). For instance, an axial substituent will shield the γ-carbons, causing an upfield shift in their resonance compared to the isomer with an equatorial substituent.

Expected ¹³C NMR Chemical Shifts (ppm):

| Carbon Assignment | Expected Chemical Shift (ppm) - cis Isomer | Expected Chemical Shift (ppm) - trans Isomer |

| C-2 (acetal carbon) | ~101 | ~101 |

| C-4 | ~70 | ~75 |

| C-5 | ~33 | ~36 |

| C-6 | ~66 | ~68 |

| Propyl-C (α) | ~35 | ~35 |

| Propyl-C (β) | ~17 | ~17 |

| Propyl-C (γ) | ~14 | ~14 |

| 4-Methyl-C | ~22 | ~18 |

Note: These are estimated values. The cis isomer is expected to have the 4-methyl group in an equatorial position and the 2-propyl group in a pseudo-axial position in the most stable chair conformation, while the trans isomer would have both groups in equatorial or pseudo-equatorial positions.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the three-dimensional structure of molecules in solution.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. A COSY spectrum of this compound would show cross-peaks connecting coupled protons, for example, between the H-4 proton and the protons on C-5 and the 4-methyl group. This helps in tracing the proton connectivity throughout the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. For this compound, a NOESY spectrum can be used to determine the relative stereochemistry of the substituents at C2 and C4. For instance, in the cis-isomer, a cross-peak would be expected between the axial proton at C2 and the axial protons at C4 and C6, while in the trans-isomer, different spatial correlations would be observed depending on the specific conformation. This is particularly useful for establishing the axial or equatorial orientation of the substituents in the dominant chair conformation.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (C₈H₁₆O₂ = 144.21 g/mol ).

The fragmentation of 1,3-dioxanes in an electron ionization (EI) mass spectrometer typically involves cleavage of the bonds adjacent to the oxygen atoms. Common fragmentation pathways include:

Loss of an alkyl radical from the C2 position.

Ring cleavage leading to the formation of smaller oxygen-containing fragments.

Loss of an alkene molecule.

Expected Fragmentation Pattern:

| m/z Value | Possible Fragment Ion |

| 144 | [C₈H₁₆O₂]⁺ (Molecular Ion) |

| 129 | [M - CH₃]⁺ (Loss of a methyl radical) |

| 101 | [M - C₃H₇]⁺ (Loss of the propyl radical from C2) |

| 87 | Fragment from ring cleavage |

| 57 | [C₄H₉]⁺ (Propyl group plus a carbon) or [C₃H₅O]⁺ |

| 43 | [C₃H₇]⁺ (Propyl cation) |

Other Spectroscopic Techniques (e.g., IR, Raman, UV-Vis) for Elucidating Structural Features

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of a molecule and are useful for identifying functional groups. For this compound, the IR and Raman spectra would be dominated by absorptions corresponding to C-H and C-O bond vibrations.

C-H stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the alkyl C-H bonds.

C-O stretching: Strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, are indicative of the C-O-C acetal (B89532) linkages. The exact positions of these bands can be sensitive to the conformation and substitution pattern of the dioxane ring.

CH₂ and CH₃ bending: Absorptions in the 1350-1470 cm⁻¹ range correspond to the bending vibrations of the methyl and methylene groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes electronic transitions within a molecule. Saturated acetals and ethers, such as this compound, lack chromophores that absorb light in the conventional UV-Vis range (200-800 nm). Therefore, this compound is not expected to show any significant UV-Vis absorption. This lack of absorption can itself be a useful piece of information, confirming the absence of conjugated systems or other chromophoric functional groups.

Conclusion and Future Research Directions in 1,3 Dioxane Chemistry

Current Challenges in the Synthesis and Manipulation of Substituted 1,3-Dioxanes

The synthesis of substituted 1,3-dioxanes, such as 4-Methyl-2-propyl-1,3-dioxane, typically involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. wikipedia.orgresearchgate.net While this method is well-established, it presents several challenges, particularly concerning selectivity, stability, and substrate scope.

Stereochemical Control: A primary challenge is achieving high stereoselectivity. The formation of the six-membered dioxane ring can result in various stereoisomers, and controlling the configuration at the C2, C4, and C5 positions is often difficult. researchgate.net The conformational preference of substituents, which tend to occupy the equatorial position to minimize diaxial interactions, plays a significant role but also complicates the synthesis of less stable axial conformers. thieme-connect.de The energy difference between chair and twist-boat conformations also influences the stereochemical outcome. thieme-connect.de

Ring Stability and Lability: The 1,3-dioxane (B1201747) ring is sensitive to acidic conditions, which are often required for its formation. thieme-connect.de This lability can lead to ring-opening or side reactions, reducing the yield and purity of the desired product. Conversely, the stability of the ring under basic, reductive, and oxidative conditions makes it a useful protecting group, but cleavage requires specific, often harsh, acidic conditions which may not be compatible with other functional groups in the molecule. thieme-connect.de

Substrate Scope and Reaction Conditions: The traditional synthesis often requires the removal of water to drive the equilibrium towards the product, which can necessitate high temperatures and long reaction times. researchgate.net Furthermore, sterically hindered diols or carbonyl compounds can exhibit low reactivity, leading to poor yields. nih.gov The development of milder and more efficient methods that are tolerant of a wider range of functional groups remains a significant challenge. For instance, the Prins reaction, another route to substituted 1,3-dioxanes, can require high temperatures and pressures with certain catalytic systems. google.com

Interactive Table: Comparison of Synthetic Challenges for Substituted 1,3-Dioxanes

| Challenge | Description | Key Factors |

| Stereoselectivity | Controlling the spatial arrangement of substituents on the dioxane ring to obtain a specific isomer (e.g., cis vs. trans). | Substituent size, anomeric effects, catalyst choice, reaction temperature. thieme-connect.deresearchgate.net |

| Chemoselectivity | Selectively reacting a target carbonyl group or diol in the presence of other reactive functional groups. | Protecting group strategy, catalyst specificity. thieme-connect.de |

| Reaction Kinetics | Achieving high yields in reasonable timeframes, especially with less reactive or sterically hindered substrates. | Catalyst activity, temperature, removal of byproducts (e.g., water). researchgate.netgoogle.com |

| Product Stability | Preventing degradation or cleavage of the 1,3-dioxane ring during synthesis and purification. | pH of the reaction medium, presence of Lewis or Brønsted acids. thieme-connect.de |

Emerging Methodologies and Catalytic Systems for Enhanced Selectivity

To address the challenges outlined above, researchers are actively developing novel synthetic methodologies and advanced catalytic systems. These innovations aim to improve reaction efficiency, enhance selectivity, and broaden the applicability of 1,3-dioxane synthesis.

Advanced Catalytic Systems: There is a significant shift from traditional liquid acid catalysts to more sophisticated systems.

Solid Acid Catalysts: Materials like zeolites and ion-exchange resins are being employed to facilitate easier separation of the catalyst from the reaction mixture, improve reusability, and often provide higher catalytic activity under milder conditions. google.com

Ionic Liquids: These compounds can act as both the solvent and the catalyst, offering advantages such as high catalytic activity and low corrosiveness. google.com For example, [BMIM][HSO₄] has been used for the condensation of aldehydes with diols. google.com

Homogeneous Metal Catalysts: Transition metal complexes are emerging as powerful catalysts. Chiral binaphthyldiimine-Ni(II) complexes have been used for asymmetric cycloaddition reactions to yield 1,3-dioxolanes with high diastereo- and enantioselectivities, a principle applicable to 1,3-dioxanes. organic-chemistry.org Ruthenium catalysts have been developed for the transformation of diols to cyclic acetals using carbon dioxide and molecular hydrogen as the C1 source, representing a greener alternative to formaldehyde (B43269). rwth-aachen.denih.gov

Novel Reaction Pathways:

Chemoenzymatic Cascades: Combining biocatalysis and chemocatalysis in a single pot offers a powerful strategy. For example, an enzymatic cascade can be used to produce chiral diols from simple aldehydes, followed by a metal-catalyzed conversion to chiral dioxolanes (and by extension, dioxanes) in the same organic solvent, eliminating complex intermediate workup steps. rwth-aachen.denih.gov

Metal-Free Radical Reactions: Thiol-promoted, metal-free radical chain processes have been developed for the site-specific addition of dioxolanes to imines, showcasing new ways to functionalize the acetal (B89532) ring system under redox-neutral conditions. organic-chemistry.org

Interactive Table: Overview of Modern Catalytic Systems for 1,3-Dioxane Synthesis

| Catalyst Type | Example(s) | Advantages |

| Solid Acids | Zeolites, Montmorillonite K10 | High activity, reusability, ease of separation, mild reaction conditions. nih.govgoogle.com |

| Ionic Liquids | [BMIM][HSO₄] | Acts as both solvent and catalyst, low corrosion, easy separation. google.com |

| Transition Metal Complexes | Chiral Ni(II) complexes, Ruthenium(triphos)(tmm) | High stereoselectivity, enables use of green C1 sources (e.g., CO₂). organic-chemistry.orgrwth-aachen.denih.gov |

| Biocatalysts (in cascades) | Oxidoreductases, Lyases | High enantioselectivity, mild reaction conditions, use of renewable starting materials. rwth-aachen.de |

Potential Avenues for Advanced Functional Material Development through 1,3-Dioxane Chemistry

The unique structural and chemical properties of the 1,3-dioxane ring make it an attractive component for the design of advanced functional materials. While their primary role has been in organic synthesis, new applications are being explored in material science.

Polymer Science: The 1,3-dioxane ring can be incorporated into polymer backbones. Cationic ring-opening polymerization of 1,3-dioxane and its derivatives can lead to the formation of polyethers with tailored properties. These polymers can find applications as biodegradable materials or specialty elastomers. The instability of larger ring O/O acetals like 1,3-dioxocanes towards ring-opening polymerization highlights the potential for creating degradable polymers. thieme-connect.de

Electrolytes for Energy Storage: A promising area is the development of solid-state polymer electrolytes for high-voltage lithium-metal batteries. Recently, in situ polymerization of 1,3-dioxane (DOX) has been shown to produce a polymer electrolyte, poly(DOX), with superior oxidation stability (above 4.7 V) compared to its five-membered ring analogue, poly(1,3-dioxolane). rsc.org The six-membered ring structure results in a lower highest occupied molecular orbital (HOMO) level, enhancing its stability at high voltages. Furthermore, the resulting electrolyte exhibits a high Li⁺ transference number and contributes to a robust solid-electrolyte interphase, enabling stable operation of high-energy-density batteries. rsc.org

Biologically Active Molecules: The 1,3-dioxane scaffold is present in several natural products and has been incorporated into synthetic molecules with significant biological activity. thieme-connect.de For instance, substituted 1,3-dioxanes have been synthesized and investigated as potent NMDA and σ receptor antagonists, which are relevant for neurological disorders. researchgate.net Other derivatives have been developed as effective modulators to overcome multidrug resistance (MDR) in cancer chemotherapy by interacting with P-glycoprotein. nih.govresearchgate.net Future research could focus on designing novel 1,3-dioxane-based compounds with enhanced therapeutic properties and targeted biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.